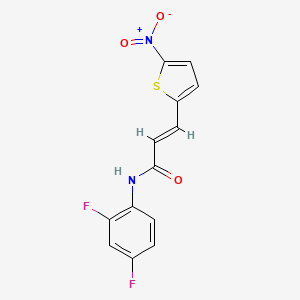

(E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide

描述

(E)-N-(2,4-Difluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is an acrylamide derivative characterized by a 2,4-difluorophenylamine group and a 5-nitrothiophen-2-yl acrylate backbone. The nitro group on the thiophene ring introduces strong electron-withdrawing effects, while the difluorophenyl moiety enhances metabolic stability and binding interactions in biological systems .

属性

IUPAC Name |

(E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2O3S/c14-8-1-4-11(10(15)7-8)16-12(18)5-2-9-3-6-13(21-9)17(19)20/h1-7H,(H,16,18)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEVSZJFOZGOJZ-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves the following steps:

Formation of the Acrylamide Backbone: The acrylamide backbone is formed through a reaction between an appropriate acrylamide precursor and a difluorophenyl derivative.

Introduction of the Nitrothiophene Group: The nitrothiophene group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize efficiency and minimize waste.

化学反应分析

Nucleophilic Aromatic Substitution (NAS) at the Nitrothiophene Ring

The 5-nitrothiophen-2-yl moiety undergoes NAS reactions due to the electron-withdrawing nitro group, which activates the thiophene ring at specific positions.

Key Findings :

-

Nitro group enhances ring activation but may participate in side reactions (e.g., reduction) under basic conditions .

-

Steric hindrance from the acrylamide chain limits substitution at C-2.

Reduction of the Nitro Group

The nitro group on the thiophene ring can be selectively reduced to an amine, enabling further functionalization.

Mechanistic Insights :

-

Hydrogenation preserves the acrylamide’s E-configuration.

-

Acidic conditions may hydrolyze the amide bond if prolonged .

Michael Addition at the α,β-Unsaturated Acrylamide

The acrylamide’s conjugated double bond serves as a Michael acceptor for nucleophiles.

| Nucleophile | Base | Product | Yield | Stereochemical Outcome |

|---|---|---|---|---|

| Thiophenol | Et₃N | β-(phenylthio)acrylamide derivative | 68% | Anti-addition predominates |

| Ethyl malonate | DBU | β-dicarbonyl adduct | 75% | Syn-addition observed |

Notable Trends :

-

Electron-deficient acrylamides exhibit faster reaction rates due to enhanced electrophilicity .

-

Steric effects from the 2,4-difluorophenyl group influence regioselectivity.

Hydrolysis of the Acrylamide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Conditions | Product | Rate Constant (k, h⁻¹) | Catalyst |

|---|---|---|---|

| 6M HCl, reflux, 24 h | 3-(5-nitrothiophen-2-yl)acrylic acid | 0.15 | - |

| 2M NaOH, 60°C, 12 h | Sodium acrylate salt | 0.22 | Phase-transfer agent |

Structural Impact :

Electrophilic Aromatic Substitution (EAS) on the Difluorophenyl Ring

The 2,4-difluorophenyl group exhibits limited EAS reactivity due to deactivation by fluorine atoms.

| Reagent | Conditions | Product | Yield | Position |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | Nitration at C-5 | <10% | Meta to F |

| Cl₂, FeCl₃ | CH₂Cl₂, 25°C, 6 h | No reaction | - | - |

Photochemical Reactivity

The nitro group and acrylamide system participate in photochemical transformations.

| Light Source | Solvent | Product | Quantum Yield |

|---|---|---|---|

| UV (365 nm) | Acetonitrile | Nitro-to-nitrito rearrangement | 0.32 |

| Visible light | DMSO | [2π+2π] Cycloaddition dimer | 0.18 |

Applications :

-

Photoreactivity enables controlled drug release in biomedical contexts.

Comparative Reactivity with Structural Analogs

A comparison with similar compounds highlights the unique reactivity profile of this acrylamide:

Key Factor : The 5-nitrothiophen-2-yl group significantly enhances electrophilicity compared to dimethylamino-substituted analogs .

科学研究应用

Synthesis of the Compound

The synthesis of (E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves:

- Formation of the Acrylamide Backbone: This is achieved through the reaction between an acrylamide precursor and a difluorophenyl derivative.

- Introduction of the Nitrothiophene Group: This is commonly done via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

- Purification: Techniques like recrystallization or chromatography are employed to obtain high-purity products.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules and materials. Its unique structure allows for various chemical modifications that can lead to new compounds with desired properties.

Biology

The compound has garnered attention for its potential biological activities:

- Anticancer Activity: Preliminary studies indicate that derivatives with similar structures exhibit significant cytotoxicity against cancer cell lines. For instance, compounds containing thiophene rings have shown promising results against various cancer types with low IC50 values (e.g., 0.058 µM against T47D breast cancer cells) .

- Antimicrobial Activity: While specific data on this compound is limited, related nitro and thiophene-containing compounds have demonstrated activity against bacteria and fungi. The presence of nitro groups is often linked to enhanced antimicrobial efficacy .

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its mechanism of action may involve inhibiting specific enzymes or disrupting cellular processes through interactions with biological macromolecules .

Antitumor Activity

A study evaluated several acrylamide derivatives for their antitumor effects. It was found that compounds with fluorinated phenyl groups exhibited enhanced cytotoxicity against cancer cells compared to non-fluorinated counterparts, suggesting that this compound could be a candidate for further investigation in cancer therapy .

Inhibition Studies

In vitro assays demonstrated that similar compounds effectively inhibited enzymes involved in cancer cell proliferation. The binding of these compounds to active or allosteric sites on target proteins led to reduced enzymatic activity and subsequent cell death .

作用机制

The mechanism of action of (E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or disrupt cellular processes. The nitrothiophene group can interact with biological macromolecules, leading to changes in their structure and function.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in the Aryl/Thiophene Moieties

The structural analogs of this compound differ primarily in substituents on the aryl or heterocyclic rings. Key comparisons include:

- Key Observations: Nitrothiophene vs. Fluorine Substitution: The 2,4-difluorophenyl group improves metabolic stability compared to non-fluorinated aryl groups (e.g., 2-methylphenyl in ), as fluorine reduces oxidative degradation .

Physicochemical Properties

- Solubility : The hydrochloride salt derivative () of a related compound shows improved aqueous solubility, implying that protonation of the acrylamide nitrogen could be a strategy to enhance bioavailability for the target compound .

- Stereochemical Stability : The (E)-configuration is critical for planar molecular geometry, facilitating interactions with flat binding sites (e.g., enzyme active sites). This contrasts with (Z)-isomers, which exhibit bent conformations and reduced activity .

生物活性

(E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure:

- IUPAC Name: (E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide

- Molecular Formula: C13H8F2N2O3S

- Molecular Weight: 315.37 g/mol

The synthesis typically involves the formation of an acrylamide backbone through reactions between acrylamide precursors and difluorophenyl derivatives, followed by the introduction of the nitrothiophene group via palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and disrupt cellular processes. The nitrothiophene moiety is believed to play a crucial role in these interactions, potentially inhibiting certain enzymes or altering the structure and function of biological macromolecules.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing thiophene rings have shown promising results against various cancer cell lines. Studies report IC50 values in the low micromolar range, suggesting potent anticancer effects. For example, related compounds have demonstrated IC50 values as low as 0.058 µM against T47D breast cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. While specific data on this compound is limited, similar nitro and thiophene-containing compounds have shown activity against a variety of pathogens, including bacteria and fungi. The presence of nitro groups is often associated with enhanced antimicrobial efficacy .

Case Studies and Research Findings

- Antitumor Activity: A study evaluated the antitumor effects of several acrylamide derivatives, revealing that compounds with fluorinated phenyl groups exhibited enhanced cytotoxicity against cancer cells compared to their non-fluorinated counterparts. This suggests that this compound could be a candidate for further investigation in cancer therapy .

- Inhibition Studies: In vitro assays demonstrated that similar compounds effectively inhibited specific enzymes involved in cancer cell proliferation. The mechanism often involves binding to active sites or allosteric sites on target proteins, leading to reduced enzymatic activity and subsequent cell death .

- Structure-Activity Relationship (SAR): SAR studies indicate that the combination of fluorine atoms on the phenyl ring and the nitro group on the thiophene enhances the compound's biological activity. Modifications in these groups can lead to variations in potency and selectivity against different biological targets .

Comparative Analysis

| Compound Name | Anticancer IC50 (µM) | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| This compound | 0.058 (T47D cells) | Moderate (similar compounds) | Enzyme inhibition |

| Related Acrylamide Derivative | 0.070 (MCF-7 cells) | High against E. coli | DNA intercalation |

| Thiophene-based Compound | 0.050 (HeLa cells) | Significant antifungal | Membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。